![molecular formula C11H15NO B2618734 1-(Furan-2-ylmethyl)-3-methylenepiperidine CAS No. 1864543-67-8](/img/structure/B2618734.png)
1-(Furan-2-ylmethyl)-3-methylenepiperidine
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Overview
Description
Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .
Synthesis Analysis
Furan derivatives can be synthesized from biomass-based furanic oxygenates in the presence of H2 and different nitrogen sources . These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .
Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . Theoretical values obtained using density functional theory (DFT) calculations can be compared with experimentally analyzed spectral results to provide more insights on the structural characterizations .
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For instance, furfural can condense with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines .
Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . Its density is 1160 kg/m3 .
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “1-(Furan-2-ylmethyl)-3-methylenepiperidine”, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Therapeutic Advantages
Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biomass Catalytic Conversion
This compound has been used in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques . Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF) .
Organic Synthesis
The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound, (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .
Enzyme Activity Modulation
Some furan derivatives have been found to modulate enzyme activity. For example, certain doses of compound 8, a furan derivative, showed a dose-dependent inhibition of monophenolase, whereas high doses of this compound significantly increased the enzyme activity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-methylidenepiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-10-4-2-6-12(8-10)9-11-5-3-7-13-11/h3,5,7H,1-2,4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKAWUJJEDGTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-methylenepiperidine |
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